molecular formula C6H3Br2Cl B031355 1,3-Dibromo-5-chlorobenzene CAS No. 14862-52-3

1,3-Dibromo-5-chlorobenzene

Cat. No.: B031355
CAS No.: 14862-52-3
M. Wt: 270.35 g/mol
InChI Key: FNKCOUREFBNNHG-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-chlorobenzene is an aromatic compound with the molecular formula C6H3Br2Cl. It is a white to light yellow crystalline powder and belongs to the class of halogenated benzenes. This compound is significant in various chemical syntheses and industrial applications due to its unique reactivity and properties .

Scientific Research Applications

1,3-Dibromo-5-chlorobenzene has several applications in scientific research:

Mechanism of Action

Target of Action

1,3-Dibromo-5-chlorobenzene is a significant chemical intermediate and pharmaceutical precursor. It is used in the preparation of orally bioavailable 1-(1H-indol-4-yl)-3,5-disubstituted benzene analogs as antimitotic agents . The primary targets of these agents are the microtubules in cells, which play a crucial role in cell division.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals or biological molecules. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability .

Safety and Hazards

1,3-Dibromo-5-chlorobenzene is considered hazardous . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

1,3-Dibromo-5-chlorobenzene is an important chemical raw material and pharmaceutical intermediate . It is used for the modification and derivation of drug molecules, pesticide molecules, and biologically active molecules . It is also used in the preparation of orally bioavailable 1-(1H-indol-4-yl)-3,5-disubstituted benzene analogs as antimitotic agents . Future research may focus on its potential applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dibromo-5-chlorobenzene can be synthesized through several methods. One common approach involves the bromination of 1,3-dichlorobenzene using bromine in the presence of a catalyst. Another method includes the reaction of 1,3,5-tribromobenzene with a chlorinating agent such as hexachloroethane under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dibromo-5-chlorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenes, while oxidation and reduction can produce different brominated or chlorinated derivatives .

Comparison with Similar Compounds

  • 1,3-Dibromo-2-chlorobenzene
  • 1,3-Dibromo-4-chlorobenzene
  • 1,3-Dichloro-5-bromobenzene

Comparison: 1,3-Dibromo-5-chlorobenzene is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to other similar compounds, it offers distinct advantages in certain synthetic routes and industrial processes .

Properties

IUPAC Name

1,3-dibromo-5-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2Cl/c7-4-1-5(8)3-6(9)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKCOUREFBNNHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60164036
Record name Benzene, 1,3-dibromo-5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14862-52-3
Record name Benzene, 1,3-dibromo-5-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014862523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,3-dibromo-5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dibromo-5-chlorobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1,3-Dibromo-5-chlorobenzene enhance the efficiency of organic solar cells?

A: this compound acts as a solid additive in the active layer of organic solar cells, specifically those utilizing a bulk heterojunction (BHJ) architecture. [, ] Its primary role is to optimize the phase separation between the electron-donating polymer and the electron-accepting material. [, ] This optimization leads to several beneficial effects:

  • Improved Phase Segregation: this compound helps to control the miscibility of the donor and acceptor materials, promoting the formation of a more ideal nanoscale interpenetrating network within the BHJ. [] This optimized morphology facilitates efficient exciton dissociation and charge transport. [, ]
  • Enhanced Charge Transport and Collection: The improved phase segregation, with well-defined donor and acceptor domains, minimizes charge recombination losses and allows for more efficient charge transport to the respective electrodes. [, ]
  • Reduced Trap-Assisted Recombination: By influencing the arrangement of molecules within the BHJ, this compound can contribute to a reduction in charge trapping sites, further enhancing charge collection efficiency. []

Q2: What structural characteristics of this compound are relevant to its function in organic solar cells?

A2: While this compound possesses a relatively simple structure, its properties are crucial for its function in organic solar cells:

  • Volatility: This compound is volatile, meaning it can be easily removed during the thermal annealing process commonly employed in organic solar cell fabrication. This volatility is essential to prevent it from remaining in the active layer and potentially hindering device performance. [, ]
  • Interaction with Active Layer Components: The specific interactions of this compound with the donor and acceptor materials in the BHJ are crucial. Research suggests that its compatibility and interactions can differ depending on the specific materials used, highlighting the need for tailored additive selection for different organic solar cell systems. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.